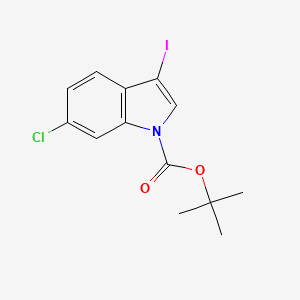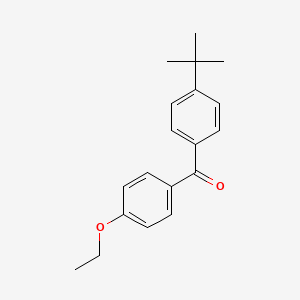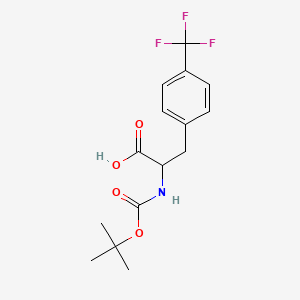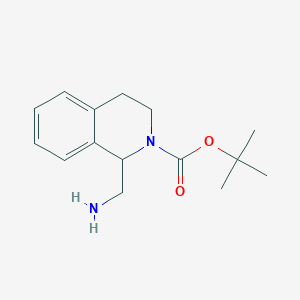
Tranylcypromine hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de tranylcypromine est un inhibiteur de la monoamine oxydase utilisé principalement dans le traitement du trouble dépressif majeur. Il s'agit d'une propylamine formée par la cyclisation de la chaîne latérale de l'amphétamine. Ce composé est efficace dans le traitement de la dépression majeure, du trouble dysthymique et de la dépression atypique. Il est également utile dans les troubles paniques et phobiques .
Mécanisme D'action
Target of Action
Tranylcypromine hydrochloride primarily targets Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine . Two isoforms of MAO, A and B, are found in the body .
Mode of Action
This compound irreversibly and nonselectively inhibits MAO . This inhibition leads to an increase in the levels of monoamines released upon synaptic firing . At higher doses, tranylcypromine also acts as a norepinephrine reuptake inhibitor and weak dopamine releaser .
Biochemical Pathways
The inhibition of MAO by this compound affects the catabolism of various neurotransmitters . This results in the potentiation of monoaminergic activity in the brain, which can alleviate symptoms of depression .
Pharmacokinetics
Tranylcypromine has a half-life of 2 hours and inhibits CYP2A6 at standard doses . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can impact its bioavailability and therapeutic effects .
Result of Action
The primary result of this compound’s action is the alleviation of depressive symptoms . By inhibiting MAO and increasing monoaminergic activity, tranylcypromine can effectively treat major depression, dysthymic disorder, and atypical depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as tyramine, can interact with tranylcypromine and affect its action . Furthermore, the drug’s efficacy can be influenced by the individual’s overall health status, genetic factors, and concurrent use of other medications .
Analyse Biochimique
Biochemical Properties
Tranylcypromine hydrochloride plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase enzymes. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The compound interacts with enzymes like monoamine oxidase A and monoamine oxidase B, binding irreversibly to their active sites and preventing the breakdown of neurotransmitters . Additionally, this compound has been found to inhibit lysine-specific demethylase 1, an enzyme involved in the demethylation of histones, thereby affecting gene expression .
Cellular Effects
This compound influences various types of cells and cellular processes. In neuronal cells, it increases the levels of neurotransmitters, which can enhance mood and alleviate symptoms of depression. The compound also affects cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters. Furthermore, this compound can impact gene expression by inhibiting lysine-specific demethylase 1, leading to changes in the transcriptional activity of genes involved in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its irreversible binding to the active sites of monoamine oxidase enzymes. This binding prevents the enzymes from catalyzing the oxidative deamination of neurotransmitters, resulting in increased levels of serotonin, norepinephrine, and dopamine in the brain . Additionally, this compound inhibits lysine-specific demethylase 1 by interacting with its flavin adenine dinucleotide cofactor, leading to changes in histone methylation and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be relatively stable, but its activity may decrease due to degradation or metabolic processes. Long-term exposure to this compound can lead to sustained increases in neurotransmitter levels, but it may also result in adaptive changes in receptor sensitivity and gene expression . In vitro and in vivo studies have shown that prolonged use of this compound can lead to alterations in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit monoamine oxidase enzymes and increase neurotransmitter levels without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including hypertensive crises and serotonin syndrome . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this dosage can result in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidative deamination and conjugation reactions. The compound interacts with enzymes such as cytochrome P450 2A6, which plays a role in its metabolism . This compound can also affect metabolic flux by altering the levels of neurotransmitters and other metabolites in the brain and peripheral tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on neurotransmitter levels. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . This compound can also affect its localization and accumulation by binding to specific cellular components .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the mitochondria, where monoamine oxidase enzymes are found. This localization allows this compound to effectively inhibit these enzymes and increase neurotransmitter levels . Additionally, this compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate de tranylcypromine est synthétisé par cyclisation de la chaîne latérale de l'amphétamine pour former une propylamine. Le processus implique la formation d'un cycle cyclopropane, conduisant au composé 2-phénylcyclopropan-1-amine .
Méthodes de production industrielle : La production industrielle du chlorhydrate de tranylcypromine implique généralement la même voie de synthèse, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit final. Les détails spécifiques sur les méthodes de production industrielle sont propriétaires et peuvent varier d'un fabricant à l'autre.
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de tranylcypromine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé, bien que les conditions et les réactifs spécifiques pour cette réaction ne soient pas couramment détaillés dans la littérature.
Réduction : Des réactions de réduction peuvent également se produire, mais là encore, les détails spécifiques sont limités.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant le groupe phényle.
Réactifs et conditions courants : Les réactifs couramment utilisés dans les réactions impliquant le chlorhydrate de tranylcypromine comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions de ces réactions impliquent généralement des températures et des pressions contrôlées pour assurer le résultat souhaité.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de différents dérivés oxydés du chlorhydrate de tranylcypromine.
4. Applications de la recherche scientifique
Le chlorhydrate de tranylcypromine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et études impliquant des inhibiteurs de la monoamine oxydase.
Biologie : Le composé est étudié pour ses effets sur les enzymes de la monoamine oxydase et leur rôle dans la régulation des neurotransmetteurs.
Médecine : Le chlorhydrate de tranylcypromine est principalement utilisé dans le traitement du trouble dépressif majeur et d'autres affections connexes.
Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour la production de médicaments antidépresseurs.
5. Mécanisme d'action
Le chlorhydrate de tranylcypromine inhibe de manière irréversible et non sélective la monoamine oxydase (MAO), une enzyme qui catalyse la désamination oxydative de plusieurs neurotransmetteurs, notamment la sérotonine, la norépinéphrine, l'épinéphrine et la dopamine. En inhibant la MAO, le chlorhydrate de tranylcypromine augmente les niveaux de ces neurotransmetteurs dans le cerveau, ce qui contribue à soulager les symptômes de la dépression .
Composés similaires :
Phénelzine : Un autre inhibiteur de la monoamine oxydase utilisé pour traiter la dépression.
Isocarboxazide : Un inhibiteur de la monoamine oxydase hydrazine ayant des applications similaires.
Sélégiline : Un inhibiteur sélectif de la monoamine oxydase B utilisé dans le traitement de la maladie de Parkinson et de la dépression.
Unicité : Le chlorhydrate de tranylcypromine est unique par son apparition rapide de l'activité et sa structure non hydrazine, ce qui le différencie des autres inhibiteurs de la monoamine oxydase comme la phénelzine et l'isocarboxazide. Sa capacité à agir comme un inhibiteur de la recapture de la norépinéphrine et un faible libérateur de dopamine à des doses plus élevées le distingue également des autres composés similaires .
Applications De Recherche Scientifique
Tranylcypromine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving monoamine oxidase inhibitors.
Biology: The compound is studied for its effects on monoamine oxidase enzymes and their role in neurotransmitter regulation.
Medicine: this compound is primarily used in the treatment of major depressive disorder and other related conditions.
Industry: The compound is used in the pharmaceutical industry for the production of antidepressant medications.
Comparaison Avec Des Composés Similaires
Phenelzine: Another monoamine oxidase inhibitor used to treat depression.
Isocarboxazid: A hydrazine monoamine oxidase inhibitor with similar applications.
Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease and depression.
Uniqueness: Tranylcypromine hydrochloride is unique in its rapid onset of activity and its non-hydrazine structure, which differentiates it from other monoamine oxidase inhibitors like phenelzine and isocarboxazid. Its ability to act as a norepinephrine reuptake inhibitor and weak dopamine releaser at higher doses also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
(1R,2S)-2-phenylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFMSTTZXJOTM-OULXEKPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047781 | |
| Record name | Tranylcypromine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>25.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57260770 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1986-47-6, 37388-05-9 | |
| Record name | Tranylcypromine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranylcypromine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2S)-2-phenylcyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B3024270.png)
![Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B3024271.png)

